molecular formula C7H10F4O B2789893 (2S)-2-(2,2,3,3-Tetrafluorocyclobutyl)propan-1-ol CAS No. 2248219-13-6

(2S)-2-(2,2,3,3-Tetrafluorocyclobutyl)propan-1-ol

Cat. No.: B2789893
CAS No.: 2248219-13-6
M. Wt: 186.15
InChI Key: ZZDCLTWPVJCPSI-CNZKWPKMSA-N
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Description

(2S)-2-(2,2,3,3-Tetrafluorocyclobutyl)propan-1-ol is a fluorinated organic compound. Fluorinated compounds are known for their unique chemical properties, such as high thermal stability and resistance to oxidation. These properties make them valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(2,2,3,3-Tetrafluorocyclobutyl)propan-1-ol typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cycloaddition reaction involving a suitable diene and dienophile under controlled conditions.

    Alcohol Formation:

Industrial Production Methods

Industrial production of fluorinated compounds often involves large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. Safety measures are crucial due to the highly reactive nature of fluorine.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: (2S)-2-(2,2,3,3-Tetrafluorocyclobutyl)propan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into various alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromic acid under acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminium hydride.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of various alcohol derivatives.

    Substitution: Formation of halogenated compounds or other functional derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions due to its unique electronic properties.

    Material Science: Incorporated into polymers to enhance thermal stability and chemical resistance.

Biology

    Biochemical Studies: Used as a probe to study enzyme mechanisms and protein interactions.

Medicine

    Pharmaceuticals: Potential use in drug development due to its stability and bioavailability.

Industry

    Coatings: Used in the formulation of high-performance coatings and paints.

    Electronics: Incorporated into materials for electronic devices due to its insulating properties.

Mechanism of Action

The mechanism of action of (2S)-2-(2,2,3,3-Tetrafluorocyclobutyl)propan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms can influence the compound’s binding affinity and specificity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-(2,2,3,3-Tetrafluorocyclobutyl)ethanol: Similar structure but with an ethyl group instead of a propyl group.

    (2S)-2-(2,2,3,3-Tetrafluorocyclobutyl)butan-1-ol: Similar structure but with a butyl group instead of a propyl group.

Uniqueness

(2S)-2-(2,2,3,3-Tetrafluorocyclobutyl)propan-1-ol is unique due to its specific fluorination pattern and the presence of a propyl group, which can influence its chemical reactivity and physical properties.

Properties

IUPAC Name

(2S)-2-(2,2,3,3-tetrafluorocyclobutyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F4O/c1-4(3-12)5-2-6(8,9)7(5,10)11/h4-5,12H,2-3H2,1H3/t4-,5?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZDCLTWPVJCPSI-CNZKWPKMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1CC(C1(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CO)C1CC(C1(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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